molecular formula C8H16Cl2N2O B1383440 [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride CAS No. 1803572-34-0

[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride

Cat. No.: B1383440
CAS No.: 1803572-34-0
M. Wt: 227.13 g/mol
InChI Key: NOKQLDXPCKGGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride: is a chemical compound with a molecular formula of C8H15ClN2O. It is known for its unique structure, which includes a furan ring, an amino group, and a dimethylamine group. This compound is utilized in various scientific studies due to its diverse applications in pharmaceuticals, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride typically involves the reaction of furan derivatives with dimethylamine under controlled conditions. One common method includes the use of furan-2-carbaldehyde, which undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions: [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

  • [2-Amino-2-(furan-2-yl)ethyl]methylamine
  • [2-Amino-2-(furan-2-yl)ethyl]ethylamine
  • [2-Amino-2-(furan-2-yl)ethyl]propylamine

Comparison: Compared to its similar compounds, [2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Properties

IUPAC Name

1-(furan-2-yl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c1-10(2)6-7(9)8-4-3-5-11-8;;/h3-5,7H,6,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKQLDXPCKGGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=CO1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride
Reactant of Route 2
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride
Reactant of Route 4
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride
Reactant of Route 5
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride
Reactant of Route 6
[2-Amino-2-(furan-2-yl)ethyl]dimethylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.